3-(4-Methoxyphenoxy)pyrrolidine hydrochloride

Description

Molecular Structure and Isomerism

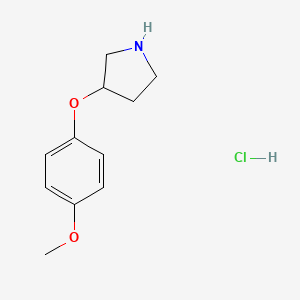

The molecular structure of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is defined by its core pyrrolidine ring system, which constitutes a five-membered nitrogen-containing heterocycle. The compound features a 4-methoxyphenoxy substituent attached at the 3-position of the pyrrolidine ring, creating a distinctive structural arrangement that influences both its chemical reactivity and biological properties. The molecular formula for the hydrochloride salt is C₁₁H₁₆ClNO₂, while the parent compound without the hydrochloride has the formula C₁₁H₁₅NO₂.

The compound exhibits significant stereochemical complexity due to the presence of a chiral center at the 3-position of the pyrrolidine ring. This stereogenic center gives rise to two distinct enantiomers: the (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride and the (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. The R-enantiomer is catalogued under CAS number 1568042-27-2, while the S-enantiomer bears the CAS number 1568051-64-8. Additionally, the racemic mixture of both enantiomers is available under CAS number 23123-09-3.

The stereochemical configuration significantly influences the three-dimensional orientation of the molecule, with each enantiomer displaying unique spatial arrangements that affect their interactions with biological targets. The International Union of Pure and Applied Chemistry nomenclature for these compounds follows the systematic naming convention, with the (3R)-3-(4-methoxyphenoxy)pyrrolidine and (3S)-3-(4-methoxyphenoxy)pyrrolidine representing the two stereoisomeric forms.

The molecular architecture incorporates an ether linkage connecting the pyrrolidine ring to the phenoxy group, providing conformational flexibility while maintaining structural integrity. This ether bridge plays a crucial role in determining the overall molecular geometry and influences the compound's ability to adopt various conformational states. The methoxy group attached to the para position of the phenyl ring introduces additional electronic effects and contributes to the molecule's lipophilic characteristics.

Physicochemical Properties

The physicochemical properties of this compound are fundamentally influenced by its structural composition and the presence of the hydrochloride salt form. The molecular weight of the hydrochloride salt is 229.70 grams per mole, while the free base form exhibits a molecular weight of 193.24 grams per mole. This difference reflects the addition of hydrochloric acid to form the more stable and water-soluble salt derivative.

Thermal properties of the compound include a predicted boiling point of 309.2 ± 32.0 degrees Celsius, indicating substantial thermal stability under standard conditions. The density of the compound is predicted to be 1.084 ± 0.06 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement. These thermal and density characteristics are particularly relevant for handling, storage, and processing considerations in laboratory and industrial settings.

The acid-base properties of the compound are characterized by a predicted pKa value of 9.19 ± 0.10, indicating that the pyrrolidine nitrogen exhibits basic character under physiological conditions. This basicity is typical for secondary amines and significantly influences the compound's ionization state and solubility behavior across different pH ranges. The formation of the hydrochloride salt effectively neutralizes this basicity, creating a more stable and water-soluble form that facilitates pharmaceutical applications.

Solubility characteristics are notably enhanced in the hydrochloride salt form compared to the free base. The salt formation dramatically improves water solubility, making the compound more amenable to aqueous formulations and biological testing. The presence of the methoxy group contributes to the compound's lipophilic character, creating an amphiphilic molecule with both hydrophilic and lipophilic regions.

Spectroscopic Characterization

Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework.

The International Chemical Identifier system provides standardized molecular descriptors for the compound. For the R-enantiomer, the standard International Chemical Identifier is InChI=1S/C11H15NO2.ClH/c1-13-11-4-2-9(3-5-11)14-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1. The corresponding International Chemical Identifier Key is CWOPBZGUBQIJLR-BNQDBJKESA-N, providing a unique hash identifier for database searching and compound identification.

Simplified Molecular-Input Line-Entry System notation offers another structural representation method. For the S-enantiomer, the isomeric Simplified Molecular-Input Line-Entry System is C1CNC[C@H]1OC2=CC=C(C=C2)OC.Cl, clearly indicating the stereochemical configuration and salt formation. The canonical Simplified Molecular-Input Line-Entry System representation, C1CNCC1OC2=CC=C(C=C2)OC.Cl, describes the basic connectivity without stereochemical information.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the pyrrolidine scaffold. The exact mass for the hydrochloride salt is calculated as 229.086960, which corresponds precisely to the molecular formula and confirms the elemental composition. Mass spectrometry also enables detection of impurities and verification of enantiomeric purity when coupled with chiral separation techniques.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The pyrrolidine nitrogen contributes to characteristic amine stretching vibrations, while the ether linkages display specific carbon-oxygen stretching frequencies. The aromatic methoxy group produces distinctive methyl and aromatic carbon-hydrogen stretching patterns that aid in structural confirmation.

The compound's spectroscopic signatures are further enhanced by the presence of the 4-methoxyphenoxy substituent, which introduces characteristic aromatic proton patterns in the nuclear magnetic resonance spectrum. These aromatic signals appear in the typical chemical shift range for para-disubstituted benzene rings, with the methoxy group inducing specific electronic shielding effects.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLIUEVVXMIHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673798 | |

| Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23123-09-3 | |

| Record name | 3-(4-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Phenoxy Intermediate

Step 1: Preparation of 4-Methoxyphenol Derivative

The starting point is typically 4-methoxyphenol, which can be obtained via methylation of hydroquinone or through direct synthesis pathways. This compound acts as the phenolic nucleophile in subsequent reactions.

Step 2: Etherification via Nucleophilic Substitution

The phenolic hydroxyl group reacts with a suitable electrophile, such as 2-chloroethyl or 2-bromoethyl derivatives, in the presence of a base (e.g., potassium carbonate or sodium hydride). This step forms the phenoxy linkage:

4-Methoxyphenol + 2-chloroethyl derivative → 4-Methoxyphenoxyethyl derivative

This etherification is typically conducted under reflux in polar aprotic solvents like acetone or acetonitrile to facilitate nucleophilic substitution.

Attachment of the Pyrrolidine Ring

Step 3: Nucleophilic Substitution with Pyrrolidine

The phenoxyethyl intermediate undergoes nucleophilic substitution with pyrrolidine, often facilitated by catalysts or bases, to attach the pyrrolidine ring to the phenoxy group:

Phenoxyethyl chloride/bromide + Pyrrolidine → 3-(4-Methoxyphenoxy)pyrrolidine

This step may involve heating under reflux conditions, with the reaction monitored via TLC or HPLC to determine completion.

Formation of the Hydrochloride Salt

Step 4: Salt Formation

The free base, 3-(4-Methoxyphenoxy)pyrrolidine , is converted into its hydrochloride salt by treatment with hydrogen chloride gas or an HCl solution:

3-(4-Methoxyphenoxy)pyrrolidine + HCl → this compound

This step enhances the compound's aqueous solubility and stability, which are critical for pharmaceutical or research applications.

Data Table Summarizing the Preparation Method

| Step | Reaction Type | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1 | Methylation / Phenol synthesis | Hydroquinone + methylation agents | Obtain 4-methoxyphenol | Methylation via methyl iodide or dimethyl sulfate |

| 2 | Etherification | 4-Methoxyphenol + 2-chloroethyl derivative + base | Form phenoxyethyl intermediate | Reflux in acetonitrile or acetone |

| 3 | Nucleophilic substitution | Phenoxyethyl chloride/bromide + pyrrolidine | Attach pyrrolidine ring | Reflux, monitored by TLC |

| 4 | Salt formation | Reaction with HCl | Convert to hydrochloride salt | Reflux or bubbling HCl gas |

Research Findings and Notes

- The synthesis pathways are consistent with general etherification and nucleophilic substitution techniques used in pharmaceutical chemistry for similar compounds, emphasizing the importance of reaction conditions such as temperature, solvent choice, and base strength.

- The hydrochloride salt form is preferred for its enhanced solubility, which facilitates bioavailability and handling.

- The synthesis route's efficiency depends on the purity of starting materials and the control of reaction parameters, including temperature and reaction time.

Chemical Reactions Analysis

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across multiple domains, including pharmaceutical development, neuroscience, and material science. Below are the key areas of application:

Pharmaceutical Development

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its ability to modulate specific biological pathways positions it as a candidate for developing new therapeutic agents for chronic pain and inflammatory conditions .

Neuroscience Research

In neuroscience, this compound is investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Studies have shown that it may influence mood and behavior, which is crucial for developing treatments for mental health disorders such as depression and anxiety .

Drug Formulation

The compound's physicochemical properties make it suitable for formulating controlled-release drug delivery systems. This enhances the efficacy and safety of medications by allowing for more precise dosing regimens .

Biochemical Assays

This compound is employed in biochemical assays to evaluate enzyme activity and receptor interactions. This application aids in discovering new therapeutic targets, particularly in drug discovery processes .

Material Science

In material science, the compound is used to create novel materials with specific chemical properties, which are useful in various industrial applications such as coatings and adhesives .

Table 1: Summary of Applications

Neuroprotective Study

A study demonstrated that treatment with this compound led to significant increases in cell viability in neuronal cell lines subjected to oxidative stress. This suggests a protective mechanism against neurodegeneration, highlighting its potential as a neuroprotective agent.

Antimicrobial Efficacy

Research has indicated that this compound exhibits effectiveness against resistant bacterial strains, suggesting its potential as a new class of antimicrobial agents. In vitro studies showed promising results against specific pathogens, warranting further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -CF₃) influence solubility and reactivity. For example, the trifluoromethyl group in enhances lipophilicity compared to the methoxy group in .

- Chirality: Enantiomers like (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 1568051-64-8) and (R)-3-(4-fluorophenoxy)pyrrolidine HCl highlight the importance of stereochemistry in pharmacological activity.

Biological Activity

3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 258.71 g/mol

- Functional Groups : Methoxy group, phenoxy group, pyrrolidine ring.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. These interactions can influence several biochemical pathways, including those involved in inflammation and cancer progression.

- Biochemical Pathways : Pyrrolidine derivatives have been shown to affect pathways such as nitric oxide synthesis and cyclooxygenase (COX) activity, which are critical in inflammatory responses and tumorigenesis .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory mediators:

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| This compound | 12.5 | 8.0 |

| Diclofenac | 0.5 | 0.3 |

| Celecoxib | 1.0 | 0.1 |

These results suggest that while the compound is less potent than standard anti-inflammatory drugs like diclofenac and celecoxib, it still shows promising activity .

Anticancer Activity

In studies focused on its anticancer potential, this compound has been evaluated against various cancer cell lines, including breast cancer models:

- Cell Lines Tested : MCF-7 (luminal A), MDA-MB-231 (triple-negative).

- Results : The compound exhibited cytotoxic effects with an IC value of approximately 15 µM against MCF-7 cells and 20 µM against MDA-MB-231 cells, indicating selective toxicity towards cancerous cells while sparing normal cells .

Case Studies

-

In Vitro Study on Breast Cancer Cells :

- Researchers treated MCF-7 and MDA-MB-231 cells with varying concentrations of the compound.

- Results showed a dose-dependent increase in apoptosis markers (caspase activation), suggesting a mechanism through which the compound induces cell death in cancer cells.

-

Inflammation Model :

- In a formalin-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema compared to control groups, highlighting its anti-inflammatory potential.

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or coupling reactions. For example, Pacritinib hydrochloride synthesis (a structurally related compound) uses nucleophilic substitution between 2-hydroxy-5-nitrobenzaldehyde and 1-(2-chloroethyl)pyrrolidine hydrochloride under controlled conditions . Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use palladium-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Standard characterization includes:

Q. What safety protocols are essential for handling this compound?

- Storage : 2–8°C in airtight containers to prevent hydrolysis .

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact (H314/H318 hazards) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the methoxyphenoxy substituent influence the compound’s pharmacokinetic properties?

The methoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration. Comparative studies with analogs (e.g., 3-(4-chlorophenylthio)pyrrolidine hydrochloride) show:

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or ionic strength .

- Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% ee for (S)-isomers, as racemic mixtures show reduced activity .

- Cell Line Variability : Validate across ≥3 cell lines (e.g., HEK293 vs. CHO) to exclude off-target effects .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Key modifications and outcomes:

Q. What methodologies mitigate genotoxic impurities during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.